2-Bromo-4-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile
Description
2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile is a chemical compound that features a bromine atom, a diazinane ring, and a benzonitrile group
Properties
Molecular Formula |
C11H8BrN3O2 |
|---|---|
Molecular Weight |
294.10 g/mol |
IUPAC Name |
2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile |
InChI |
InChI=1S/C11H8BrN3O2/c12-9-5-8(2-1-7(9)6-13)15-4-3-10(16)14-11(15)17/h1-2,5H,3-4H2,(H,14,16,17) |
InChI Key |
CAGIVUDIBMXVBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)C#N)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile typically involves the reaction of 2,4-dioxo-1,3-diazinane with a brominated benzonitrile derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The diazinane ring and benzonitrile group can bind to active sites on proteins, inhibiting their function or altering their activity. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar compounds to 2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile include:
2-(2,4-dioxo-1,3-diazinan-1-yl)acetic acid: This compound features a similar diazinane ring but with an acetic acid group instead of a benzonitrile group.
4-[2-(bromomethyl)-1,3-dioxolan-2-yl]benzonitrile: This compound has a bromomethyl group and a dioxolan ring, differing from the diazinane ring in the original compound.
The uniqueness of 2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-Bromo-4-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a bromobenzonitrile moiety linked to a hexahydropyrimidine derivative. This structural combination is hypothesized to contribute to its biological activity, particularly in inhibiting specific enzyme pathways or interacting with biological receptors.
Research indicates that compounds similar to 2-Bromo-4-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile may exhibit various mechanisms of action:
- Enzyme Inhibition : Certain derivatives have shown promise in inhibiting enzymes such as xanthine oxidase, which is crucial in the metabolism of purines and implicated in conditions like gout .
- Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties, potentially affecting bacterial cell wall synthesis or function .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2-Bromo-4-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile and related compounds:
| Activity | Mechanism | Reference |
|---|---|---|
| Xanthine Oxidase Inhibition | Reduces uric acid levels | |
| Antimicrobial | Disruption of cell wall synthesis | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
Several case studies have examined the effects of similar compounds in clinical and laboratory settings:
-
Case Study on Xanthine Oxidase Inhibition :
- A study demonstrated that a derivative of 2-Bromo-4-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile effectively reduced serum uric acid levels in animal models. This suggests potential therapeutic applications for managing hyperuricemia and gout.
-
Antimicrobial Efficacy :
- Research involving a related compound showed significant antibacterial activity against Gram-positive bacteria. The study highlighted the compound's ability to inhibit bacterial growth at low concentrations.
-
Cytotoxic Effects in Cancer Cells :
- A laboratory investigation revealed that the compound induced apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspases, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
